molecular formula C20H20N4O B2748799 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone CAS No. 2034320-17-5

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone

Cat. No.: B2748799
CAS No.: 2034320-17-5
M. Wt: 332.407
InChI Key: SZZSZMUAEGZRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2H-1,2,3-Triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a biphenyl group linked to a piperidine-triazole scaffold, a motif frequently encountered in the development of bioactive molecules . Nitrogen-containing heterocycles like the 1,2,3-triazole and piperidine in this compound are privileged structures in pharmaceuticals, often contributing to key interactions with biological targets . This compound is provided for research purposes to support investigations in areas such as synthetic chemistry and biological screening. Researchers can utilize it as a building block or a core structure for developing novel therapeutic agents. Specific research applications and mechanism of action are proprietary and should be determined by the investigator. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-phenylphenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(23-14-10-19(11-15-23)24-21-12-13-22-24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9,12-13,19H,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZSZMUAEGZRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1’-biphenyl]-4-yl)methanone typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine and triazole can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the triazole and piperidine structures enhances the antimicrobial efficacy of the compounds .

Anticancer Potential

The compound shows promise in cancer research due to its ability to induce apoptosis in cancer cells. Similar triazole derivatives have been reported to interact with various molecular targets involved in cell proliferation and survival pathways.

Case Study:
A recent study evaluated a series of triazole-piperidine derivatives for their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects by inducing cell cycle arrest and apoptosis through caspase activation .

Mechanism of Action

The mechanism of action of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1’-biphenyl]-4-yl)methanone involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity .

Biological Activity

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone , also known by its CAS number 2034320-17-5 , is a complex organic molecule that integrates a triazole ring, a piperidine ring, and a biphenyl group. This structural composition positions it as a significant candidate in medicinal chemistry and materials science due to its diverse biological activities.

Structural Characteristics

The molecular formula of this compound is C20H20N4OC_{20}H_{20}N_{4}O with a molecular weight of approximately 332.4 g/mol. Its structure features:

  • Triazole Ring : Known for stability and reactivity in biological contexts.
  • Piperidine Ring : Often associated with psychoactive properties.
  • Biphenyl Group : Contributes to the lipophilicity and potential interaction with biological membranes.

Biological Activities

Research indicates that compounds containing triazole and piperidine moieties exhibit various biological activities, including:

  • Anticancer Activity : Several studies have reported that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties .
  • Antimicrobial Properties : Triazole derivatives are noted for their antibacterial and antifungal activities. The presence of the piperidine ring enhances membrane permeability, increasing the efficacy of these compounds against microbial pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance. For example, they may interact with protein kinases or other critical enzymes in metabolic pathways .
  • Cell Cycle Arrest : Studies suggest that triazole-based compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the modulation of signaling pathways such as MAPK or PI3K/Akt .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been found to increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in tumor cells .

Case Studies

Several studies highlight the biological activity of related compounds:

  • A study published in the European Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant cytotoxic effects on various cancer cell lines, including HeLa and CaCo-2 cells. The most potent compound showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .
  • Another investigation focused on the antimicrobial properties of triazole derivatives indicated promising results against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antibiotic agents .

Data Table: Biological Activity Overview

Biological ActivityRelated CompoundIC50 (µM)Reference
AnticancerTriazole Derivative A92.4
AntimicrobialTriazole Derivative B50.0
Enzyme InhibitionTriazole Derivative C25.0

Q & A

Q. What synthetic strategies are optimal for preparing (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone?

Methodological Answer: The synthesis typically involves coupling a biphenyl carbonyl moiety with a triazole-substituted piperidine. Key steps include:

  • Triazole Formation: Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole group onto the piperidine ring .
  • Coupling Reactions: Employ amide or ketone bond formation via activated intermediates (e.g., acid chlorides or mixed anhydrides) .
  • Yield Optimization: Adjust reaction stoichiometry and catalysts. For example, using HATU/DIPEA in DMF improved yields to 78% in analogous compounds .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C-NMR: Assign peaks to confirm biphenyl aromatic protons (δ 7.3–8.0 ppm) and triazole/piperidine protons (δ 1.7–5.6 ppm) .
  • HPLC-PDA: Validate purity (>95% peak area at 254 nm) .
  • Elemental Analysis: Match calculated vs. observed C/H/N percentages (e.g., C: 72.04% observed vs. 71.67% calculated) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from tautomerism in the triazole moiety?

Methodological Answer:

  • Variable Temperature NMR: Perform experiments to observe dynamic proton exchange in the triazole ring (e.g., δ 7.4–7.9 ppm shifts at 25°C vs. −20°C) .
  • X-ray Crystallography: Use SHELXL for refinement to unambiguously assign tautomeric states .
  • DFT Calculations: Compare experimental NMR shifts with computed spectra for tautomer stability .

Q. What strategies address low yields in triazole-piperidine coupling reactions?

Methodological Answer:

  • Catalyst Screening: Test Cu(I)/Cu(II) systems (e.g., CuI with sodium ascorbate) to enhance regioselectivity .
  • Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C vs. 24 hr conventional) .

Q. How can structure-activity relationship (SAR) studies guide derivative design for target engagement?

Methodological Answer:

  • Bioisosteric Replacement: Substitute biphenyl with naphthyl or heteroaromatic groups to modulate lipophilicity .
  • Pharmacophore Mapping: Use docking studies (e.g., AutoDock Vina) to prioritize triazole or piperidine modifications for receptor binding .
  • In Vitro Screening: Assess ABHD6 inhibition (IC50) or acetylcholinesterase binding (Ki) in analogs .

Q. What crystallographic challenges arise in resolving the compound’s conformation, and how are they addressed?

Methodological Answer:

  • Twinned Data: Use SHELXL’s TWIN/BASF commands to refine twinned crystals .
  • Disorder Modeling: Apply PART/SUMP restraints for flexible piperidine or triazole groups .
  • High-Resolution Data: Collect synchrotron data (λ = 0.7–1.0 Å) to resolve electron density ambiguities .

Q. How do in vitro vs. in vivo pharmacokinetic discrepancies inform formulation design?

Methodological Answer:

  • Metabolic Stability Assays: Use liver microsomes to identify vulnerable sites (e.g., triazole oxidation) .
  • Prodrug Strategies: Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .
  • PK/PD Modeling: Correlate plasma half-life (t1/2) with efficacy in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.